molecular formula C7H6N2O B1438620 5-Hydroxy-3-methylpyridine-2-carbonitrile CAS No. 228867-86-5

5-Hydroxy-3-methylpyridine-2-carbonitrile

Cat. No.: B1438620
CAS No.: 228867-86-5
M. Wt: 134.14 g/mol
InChI Key: VFQZBTDFJLSQCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-3-methylpyridine-2-carbonitrile is an organic compound with the molecular formula C7H6N2O. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3-methylpyridine-2-carbonitrile typically involves the reaction of 3-methylpyridine-2-carbonitrile with hydroxylating agents under controlled conditions. One common method includes the use of hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the hydroxylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3-methylpyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Hydroxy-3-methylpyridine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-methylpyridine-2-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interacting with cellular receptors. The hydroxyl and nitrile groups play crucial roles in its binding affinity and specificity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-2-methylpyridine
  • 3-Hydroxy-2-methylpyridine
  • 5-Hydroxy-3-ethylpyridine

Uniqueness

5-Hydroxy-3-methylpyridine-2-carbonitrile is unique due to the presence of both hydroxyl and nitrile functional groups on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The specific positioning of these groups also influences its physical properties, such as solubility and melting point .

Properties

IUPAC Name

5-hydroxy-3-methylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-5-2-6(10)4-9-7(5)3-8/h2,4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQZBTDFJLSQCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652412
Record name 5-Hydroxy-3-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228867-86-5
Record name 5-Hydroxy-3-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A resealable vessel was charged with Pd2dba3 (0.893 g, 0.975 mmol, Strem), dicyclohexyl(2′,6′-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine (0.858 g, 2.090 mmol, Strem), dicyanozinc (1.636 g, 13.93 mmol), and 6-chloro-5-methylpyridin-3-ol (2.00 g, 13.93 mmol, step 3 intermediate 34). The solids were taken up in DMF (45 mL) and the reaction mixture was purged with Argon. The vessel was sealed and heated in a 110° C. oil bath. After 21 h, the reaction was filtered through Celite and the filter cake was rinsed with 5% MeOH-DCM. The filtrate was concentrated and the residue was purified by silica gel chromatography, eluting with 40% to 50% EtOAc-hexane to afford the title compound (676 mg, 32%). MS m/z=135 (M+H)+.
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0.858 g
Type
reactant
Reaction Step Two
Name
dicyanozinc
Quantity
1.636 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.893 g
Type
catalyst
Reaction Step Two
Yield
32%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxy-3-methylpyridine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Hydroxy-3-methylpyridine-2-carbonitrile
Reactant of Route 3
Reactant of Route 3
5-Hydroxy-3-methylpyridine-2-carbonitrile
Reactant of Route 4
Reactant of Route 4
5-Hydroxy-3-methylpyridine-2-carbonitrile
Reactant of Route 5
5-Hydroxy-3-methylpyridine-2-carbonitrile
Reactant of Route 6
Reactant of Route 6
5-Hydroxy-3-methylpyridine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.